3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one
Description
3-(4-Chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a 4-chlorophenyl substituent at position 3 of the psoralen backbone (7H-furo[3,2-g]chromen-7-one) . Psoralen, the parent compound, is a natural furocoumarin isolated from plants like Psoralea corylifolia and is known for its photochemotherapeutic and anticancer properties . The introduction of the 4-chlorophenyl group enhances lipophilicity and may modulate biological activity by altering electronic and steric interactions with molecular targets.
Properties
IUPAC Name |
3-(4-chlorophenyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClO3/c18-12-4-1-10(2-5-12)14-9-20-16-8-15-11(7-13(14)16)3-6-17(19)21-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQPUNSGQZVPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C4C=CC(=O)OC4=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable furochromene precursor in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of furanocoumarins is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison of Furanocoumarin Derivatives
Key Findings from Comparative Studies
Anticancer Activity
- The triazole-modified compound 13 (IC₅₀ = 7.5 μM against AGS gastric cancer cells) demonstrates superior antiproliferative activity compared to psoralen (IC₅₀ > 100 μM) and 5-fluorouracil (IC₅₀ = 29.6 μM) . This highlights the importance of bulky, electron-deficient substituents (e.g., trifluoromethylphenyl-triazole) in enhancing cytotoxicity.
Enzymatic Inhibition
- Psoralen derivatives with oxathiazolone warheads at C3 show stronger immunoproteasome inhibition (β5i subunit) than unmodified psoralen, indicating that electrophilic substituents enhance target engagement . The 4-chlorophenyl group in the target compound may offer similar benefits via hydrophobic binding pockets.
- Psora-4 and PAP-1 (4-phenoxybutoxy-substituted analogs) inhibit mitochondrial potassium channels (KV1.3), a mechanism absent in psoralen itself. This demonstrates how alkoxy side chains at C4/C9 confer target specificity .
Physicochemical Properties
- The 4-chlorophenyl group increases lipophilicity (LogP ~5.5) compared to polar substituents like methoxy (LogP ~2.1 for xanthotoxin) . This enhances membrane permeability but may reduce aqueous solubility, a critical factor for bioavailability.
- Imperatorin’s isopentenyloxy group (LogP ~3.5) balances lipophilicity and solubility, contributing to its oral bioavailability and anti-inflammatory effects .
Structure-Activity Relationship (SAR) Trends
Position of Substitution: C3 and C9 substituents are critical for binding to enzymatic targets (e.g., CYP3A4, immunoproteasome). The 4-chlorophenyl group at C3 likely occupies hydrophobic pockets in target proteins . C4/C9 alkoxy chains (e.g., Psora-4) favor interactions with ion channels .
Electronic Effects :
- Electron-withdrawing groups (e.g., chlorine, trifluoromethyl) enhance stability and target affinity by modulating electron density in the coumarin ring .
Steric Effects :
- Bulky substituents (e.g., triazole in compound 13 ) improve selectivity by preventing off-target binding .
Biological Activity
3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromene class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a fused chromene and furan structure with a 4-chlorophenyl substituent. Its molecular formula contributes to its unique interaction profiles with biological targets. The molecular weight is approximately 300.75 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism involves the inhibition of specific enzymes that play a role in cell growth and survival.
Table 1: Anticancer Activity Against Various Cell Lines
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties, particularly against Pseudomonas aeruginosa and Escherichia coli. Its efficacy in inhibiting bacterial growth suggests potential applications in treating infectious diseases.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 12.5 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Salmonella typhi | Moderate activity |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are relevant for neurodegenerative diseases like Alzheimer's.
Table 3: Enzyme Inhibition Data
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues of target proteins, enhancing its biological efficacy.
Case Studies
- Anticancer Study : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through caspase activation.
- Antimicrobial Evaluation : A study reported the effectiveness of the compound against multiple bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
